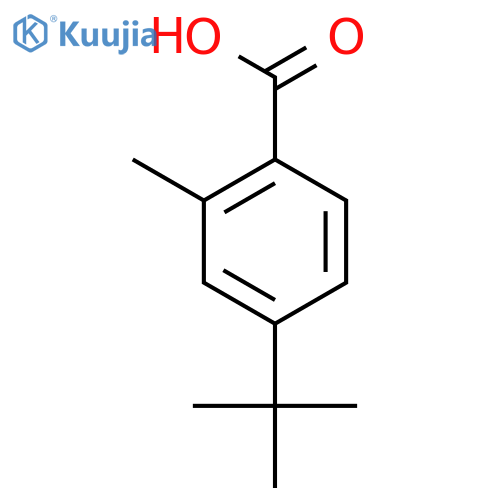Cas no 33691-85-9 (Benzoic acid,4-(1,1-dimethylethyl)-2-methyl-)

33691-85-9 structure
商品名:Benzoic acid,4-(1,1-dimethylethyl)-2-methyl-
Benzoic acid,4-(1,1-dimethylethyl)-2-methyl- 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,4-(1,1-dimethylethyl)-2-methyl-
- 4-tert-butyl-2-methylbenzoic acid
- 2-methyl-4-t-butylbenzoic acid
- 2-Methyl-4-tert.-butyl-benzol-carbonsaeure-(1)
- 4-(tert-butyl)-2-methylbenzoic acid
- 4-tert.-Butyl-o-toluylsaeure
- 4-tert-Butyl-2-methyl-benzoesaeure
- 4-tert-butyl-2-methyl-benzoic acid
- AE-562
- AGN-PC-00IRU4
- CTK4H1077
- SBB091470
- SureCN162565
- EN300-623943
- SCHEMBL162565
- 33691-85-9
- Benzoic acid, 4-(1,1-dimethylethyl)-2-methyl-
- AKOS005266573
- DTXSID90474756
- Z1201625407
- IBAQIFNSDBQOMU-UHFFFAOYSA-N
- AE-562/43287023
-
- インチ: InChI=1S/C12H16O2/c1-8-7-9(12(2,3)4)5-6-10(8)11(13)14/h5-7H,1-4H3,(H,13,14)
- InChIKey: IBAQIFNSDBQOMU-UHFFFAOYSA-N
- ほほえんだ: CC(C1C=CC(C(O)=O)=C(C)C=1)(C)C
計算された属性
- せいみつぶんしりょう: 192.11508
- どういたいしつりょう: 192.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- PSA: 37.3
Benzoic acid,4-(1,1-dimethylethyl)-2-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-623943-0.25g |
4-tert-butyl-2-methylbenzoic acid |
33691-85-9 | 95.0% | 0.25g |
$154.0 | 2025-03-21 | |
| Enamine | EN300-623943-0.5g |
4-tert-butyl-2-methylbenzoic acid |
33691-85-9 | 95.0% | 0.5g |
$243.0 | 2025-03-21 | |
| Enamine | EN300-623943-2.5g |
4-tert-butyl-2-methylbenzoic acid |
33691-85-9 | 95.0% | 2.5g |
$475.0 | 2025-03-21 | |
| Enamine | EN300-623943-0.1g |
4-tert-butyl-2-methylbenzoic acid |
33691-85-9 | 95.0% | 0.1g |
$108.0 | 2025-03-21 | |
| Aaron | AR00D24K-500mg |
4-tert-Butyl-2-methylbenzoic acid |
33691-85-9 | 95% | 500mg |
$360.00 | 2025-02-14 | |
| A2B Chem LLC | AG08184-500mg |
4-tert-butyl-2-methylbenzoic acid |
33691-85-9 | 95% | 500mg |
$291.00 | 2023-12-30 | |
| A2B Chem LLC | AG08184-1g |
4-tert-butyl-2-methylbenzoic acid |
33691-85-9 | 95% | 1g |
$662.00 | 2024-04-20 | |
| Aaron | AR00D24K-2.5g |
4-tert-Butyl-2-methylbenzoic acid |
33691-85-9 | 95% | 2.5g |
$679.00 | 2025-02-14 | |
| Aaron | AR00D24K-5g |
4-tert-butyl-2-methylbenzoic acid |
33691-85-9 | 95% | 5g |
$1055.00 | 2023-12-15 | |
| Enamine | EN300-623943-0.05g |
4-tert-butyl-2-methylbenzoic acid |
33691-85-9 | 95.0% | 0.05g |
$72.0 | 2025-03-21 |
Benzoic acid,4-(1,1-dimethylethyl)-2-methyl- 関連文献
-
1. 123. New intermediates and dyes. Part II. Preparation and properties of 4-tert.-butylphthalic anhydride. Orientation of its condensation products with benzenoid hydrocarbonsBrian W. Larner,Arnold T. Peters J. Chem. Soc. 1952 680
-
2. 197. The synthesis of some 5-alkyl-2-methylbenzoic acidsE. P. Taylor,G. E. Watts J. Chem. Soc. 1952 1123
-
3. NotesEric Cocker,Wesley Cocker,F. C. Cooper,M. W. Partridge,D. A. Forss,W. Freund,E. R. Stove,N. H. E. Ahlers,S. P. Ligthelm,D. E. White,L. S. Zampatti,A. G. Brook,J. K. Dawson,M. W. Lister,A. D. Campbell,D. R. D. Shaw,A. B. Densham,D. J. Langston,A. J. Simpson,N. B. Chapman,J. F. A. Williams,F. Bell,E. P. Taylor,F. Brown,W. K. R. Musgrave,R. F. Bird,E. E. Turner,B. Hamilton,W. O. Kermack,G. G. Allan,Duncan Maclean,G. T. Newbold,G. E. Watts J. Chem. Soc. 1952 5035
33691-85-9 (Benzoic acid,4-(1,1-dimethylethyl)-2-methyl-) 関連製品
- 49623-71-4(2,4,6-Triisopropylbenzoic acid)
- 92035-95-5(2,6-Diisopropylbenzoic Acid)
- 98-73-7(4-Tert-Butylbenzoic acid)
- 1077-58-3(2-tert-butylbenzoic acid)
- 7498-54-6(3-Tert-Butylbenzoic acid)
- 2438-04-2(2-Isopropylbenzoic acid)
- 16225-26-6(3,5-Di-tert-butylbenzoic acid)
- 2359-09-3(5-tert-Butyl-isophthalic acid)
- 108961-55-3(2,4-Bis(propan-2-yl)benzoic Acid)
- 14236-13-6(4-(tert-Butyl)phthalic acid)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬